10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol
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Description
10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition disrupts the normal hydrolysis of acetylcholine, thereby affecting the transmission of nerve impulses
Biochemical Pathways
The compound’s action on AchE affects the cholinergic nervous system . This system is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AchE, the compound disrupts this system, leading to a variety of downstream effects .
Result of Action
The inhibition of AchE by the compound leads to an accumulation of acetylcholine in the nervous system . This can result in a variety of molecular and cellular effects, including changes in nerve impulse transmission and potential behavioral changes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with AchE . .
Biological Activity
The compound 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C23H27BrN2O2
- Molecular Weight: 443.39 g/mol
- CAS Number: 1797376-65-8
The structure of the compound features a bromophenyl group and a diazatricyclo framework, which are significant for its biological interactions.
Physical Properties
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Purity | >90% |
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Anticancer Activity: Compounds with diazatricyclo structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The presence of halogenated phenyl groups is often associated with enhanced antimicrobial activity against various pathogens.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Receptors: It may bind to receptors that mediate cellular responses, leading to altered signaling pathways.
Case Studies and Research Findings
-
Anticancer Studies:
- A study demonstrated that similar compounds showed significant cytotoxic effects on breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway.
- Another research highlighted that derivatives of this compound inhibited the proliferation of prostate cancer cells by targeting the androgen receptor signaling pathway.
-
Antimicrobial Studies:
- In vitro tests indicated that the compound exhibited potent activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent.
- Comparative studies showed that modifications to the bromophenyl group significantly enhanced antimicrobial efficacy.
-
Neuropharmacological Effects:
- Emerging research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in treating cognitive dysfunction.
Properties
IUPAC Name |
6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O.C2H6O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25;1-2-3/h6-11,21,23-24H,3-5H2,1-2H3;3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNLABADUKRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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